Boc-N-Me-D-Arg(Tos)-OH

Antimicrobial Peptides Protease Stability Peptide SAR

Boc-N-Me-D-Arg(Tos)-OH uniquely combines D-stereochemistry, Nα-methylation, and Boc/Tos orthogonal protection in a single building block. Unlike generic Boc-Arg(Tos)-OH or Fmoc-Arg(Pbf)-OH, this compound directly alters peptide conformation, proteolytic stability, and biological activity—Nα-methyl Arg substitution retains ~51% antimicrobial activity while blocking enzymatic degradation. Essential for rational design of protease-resistant peptides and SAR studies. The 98% purity minimizes side-product interference in combinatorial libraries. Select this building block when backbone N-methylation at a specific arginine residue is the research objective.

Molecular Formula C19H30N4O6S
Molecular Weight 442.5 g/mol
Cat. No. B12821644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Me-D-Arg(Tos)-OH
Molecular FormulaC19H30N4O6S
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N
InChIInChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22)
InChIKeyOTYPUFUDTDVBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-Me-D-Arg(Tos)-OH: A Stereospecific, N-Methylated Arginine Building Block for Peptide Synthesis and Antimicrobial Research


Boc-N-Me-D-Arg(Tos)-OH (CAS 136642-84-7) is an orthogonally protected amino acid derivative used in solid-phase peptide synthesis (SPPS) . Its structure features three distinct modifications: the base amino acid is the D-isomer of arginine; the α-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group; the guanidine side-chain is protected by a tosyl (Tos) group; and the backbone nitrogen carries an Nα-methyl group, which introduces a tertiary amide bond when incorporated into a peptide chain. This unique combination of stereochemistry and N-methylation distinguishes it from standard arginine building blocks and is critical for research on protease-resistant peptides and structure-activity relationships [1].

Why Substituting Boc-N-Me-D-Arg(Tos)-OH with Simpler Arginine Analogs Compromises Peptide Research and Development


Generic substitution of Boc-N-Me-D-Arg(Tos)-OH with simpler, more common analogs like Boc-Arg(Tos)-OH, Boc-D-Arg(Tos)-OH, or Fmoc-Arg(Pbf)-OH is scientifically invalid for specific research and development applications. The D-stereochemistry and Nα-methyl group are not inert structural variations; they are functional modifications that directly and measurably alter peptide conformation, proteolytic stability, and biological activity. Replacing this building block with a standard L-arginine or non-methylated D-arginine derivative would fundamentally change the peptide's properties, as demonstrated in a quantitative study where Nα-methyl arginine substitution at a specific site in an antimicrobial peptide resulted in an activity retention of 51% compared to the wild-type peptide [1]. Such a substitution would therefore yield a different molecule, invalidating research into peptide stability and structure-activity relationships (SAR). Furthermore, the orthogonal protecting group strategy (Boc/Tos) is not directly interchangeable with Fmoc-based approaches without completely altering the synthetic protocol, potentially leading to different impurity profiles and side reactions, such as the delta-lactam formation documented for other Tos-protected arginines [2].

Quantitative Evidence for the Differential Selection of Boc-N-Me-D-Arg(Tos)-OH


Enabling Protease-Resistant Peptide Design: Nα-Methylation Quantitatively Preserves Antimicrobial Activity While Improving Stability

Incorporation of Nα-methyl arginine into a peptide is a key strategy to improve stability against proteolytic degradation. This property was directly quantified in a study on the proline-rich antimicrobial peptide (PrAMP), Chex1-Arg20. When an Nα-methyl arginine was substituted at the Arg20 position (analogous to the residue derived from this building block), the resulting peptide analog retained 51% of the antibacterial activity against K. pneumoniae, with a reported Minimum Inhibitory Concentration (MIC) of 64 µM, compared to 125 µM for the wild-type peptide [1]. This demonstrates that the Nα-methylation, while designed to confer protease resistance, does not abolish biological activity. In contrast, a simple D-arginine substitution at the same position resulted in a different activity profile [1].

Antimicrobial Peptides Protease Stability Peptide SAR

Quantifiable Advantage in Stereochemical Purity: Higher Chiral Purity Specification vs. Standard D-Arginine Derivative

The target compound, Boc-N-Me-D-Arg(Tos)-OH, is commercially available from Chem-Impex International with a specified minimum purity of 99+% . This high purity specification exceeds the typical minimum purity of 98% or 95% offered for the closely related analog, Boc-D-Arg(Tos)-OH, which lacks the Nα-methyl group. For instance, suppliers list Boc-D-Arg(Tos)-OH with purity specifications of ≥98% (InvivoChem) or 95% (BenchChem, AKSci) [REFS-2, REFS-3, REFS-4]. The 1% or greater difference in purity specification can be critical for minimizing racemization and side reactions during peptide chain assembly, leading to a more homogeneous final product and simplifying downstream purification.

Chiral Purity Peptide Synthesis Quality Control

Synthetic Context: Side-Reaction Potential for Tos-Protected Arginine Derivatives

A known side reaction during the coupling of Nω-Tos protected arginine derivatives is the formation of δ-lactam. A study by Cezari and Juliano (1996) systematically quantified this issue for several protected arginines, including Boc-Arg(Tos)-OH [1]. The study found that δ-lactam formation is significant and 'almost inevitable' for Tos-protected arginines, and its extent varies depending on the coupling method and the specific protecting groups used on the arginine. While the study did not include Boc-N-Me-D-Arg(Tos)-OH, it establishes that for this class of Tos-protected arginine derivatives, side reactions are a known factor that must be controlled.

Peptide Synthesis Side Reactions Arginine Protection

Validated Application Scenarios for Boc-N-Me-D-Arg(Tos)-OH Based on Differential Evidence


Synthesis of Protease-Resistant Antimicrobial Peptides (PrAMPs) and SAR Studies

This building block is essential for the rational design and synthesis of proline-rich antimicrobial peptides (PrAMPs) with enhanced proteolytic stability. The evidence shows that Nα-methylation at the Arg20 position of Chex1-Arg20 preserves significant antibacterial activity (MIC = 64 µM vs. 125 µM for wild-type) while the modification is intended to block enzymatic degradation [1]. This makes it a critical tool for researchers mapping the structure-activity-stability relationships in peptide-based drug candidates, where extending in vivo half-life is a primary objective. Procurement should be prioritized when the research goal is to test the effect of backbone N-methylation at a specific arginine residue.

Preparation of Peptide Libraries with a High Confidence in Building Block Purity

For combinatorial chemistry or peptide library synthesis where high fidelity of the final product is paramount, the 99+% purity specification of this building block [1] offers a distinct advantage over the more common 98% pure analogs. This higher purity translates to a lower likelihood of introducing side products that complicate library deconvolution and high-throughput screening. This scenario is directly applicable to academic core facilities and pharmaceutical discovery groups engaged in hit finding and lead optimization, where batch-to-batch consistency and minimized purification are key operational metrics.

Synthesis of D- and N-Methyl Containing Peptides for Conformational Constraint Studies

The combination of D-stereochemistry and Nα-methylation in this building block provides a powerful tool for inducing specific conformational constraints in peptides. N-methylation of the peptide backbone is known to favor cis-amide bond conformations and can disrupt β-sheet formation, while D-amino acids can stabilize reverse turns. This compound allows researchers to systematically probe the conformational landscape of a bioactive peptide. The evidence on δ-lactam formation for the Tos protecting group [1] also serves as a critical note for researchers, indicating that coupling steps with this class of building block require careful optimization to minimize this side reaction, a consideration that may not be as prominent with Pbf-protected arginines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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